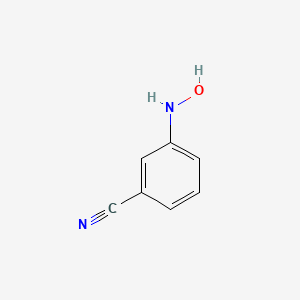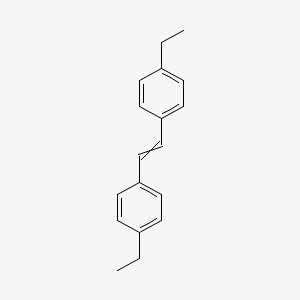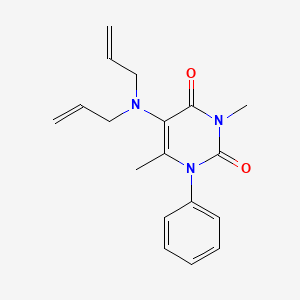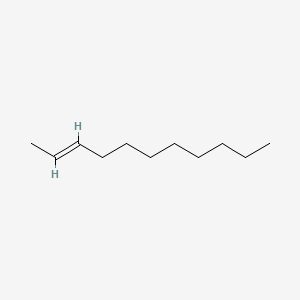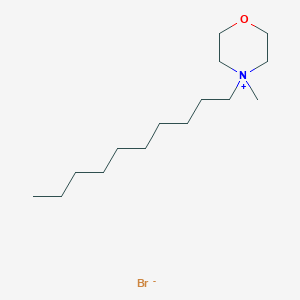
4-Decyl-4-methylmorpholin-4-ium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Decyl-4-methylmorpholin-4-ium bromide is a quaternary ammonium compound with the molecular formula C15H32BrNO . This compound is known for its unique structure, which includes a morpholine ring substituted with a decyl and a methyl group. It is often used in various chemical and industrial applications due to its surfactant properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Decyl-4-methylmorpholin-4-ium bromide typically involves the quaternization of 4-methylmorpholine with decyl bromide. The reaction is carried out in an inert atmosphere, often using solvents like toluene or acetonitrile. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete quaternization .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Análisis De Reacciones Químicas
Types of Reactions: 4-Decyl-4-methylmorpholin-4-ium bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Substitution: It can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Typical nucleophiles used include halides, cyanides, and thiolates.
Major Products Formed:
Oxidation: The major product is the N-oxide derivative of the morpholine ring.
Substitution: Depending on the nucleophile, products can include various substituted morpholinium salts.
Aplicaciones Científicas De Investigación
4-Decyl-4-methylmorpholin-4-ium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: This compound is explored for its antimicrobial properties, making it a potential candidate for disinfectants and preservatives.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Mecanismo De Acción
The mechanism of action of 4-Decyl-4-methylmorpholin-4-ium bromide primarily involves its surfactant properties. The compound can reduce surface tension, allowing it to interact with and disrupt lipid membranes. This makes it effective as an antimicrobial agent. Additionally, its ability to form micelles enables it to encapsulate and transport hydrophobic molecules, which is useful in drug delivery systems .
Comparación Con Compuestos Similares
- 4-Ethyl-4-methylmorpholin-4-ium bromide
- 4-(4-bromophenyl)-4-methylmorpholin-4-ium bromide
- 4-(9H-Fluoren-9-yl)-4-methylmorpholin-4-ium bromide
Comparison: 4-Decyl-4-methylmorpholin-4-ium bromide stands out due to its longer alkyl chain (decyl group), which enhances its surfactant properties compared to shorter alkyl chain analogs like 4-Ethyl-4-methylmorpholin-4-ium bromide. This makes it more effective in applications requiring strong surface activity, such as detergents and emulsifiers .
Propiedades
Número CAS |
32207-85-5 |
|---|---|
Fórmula molecular |
C15H32BrNO |
Peso molecular |
322.32 g/mol |
Nombre IUPAC |
4-decyl-4-methylmorpholin-4-ium;bromide |
InChI |
InChI=1S/C15H32NO.BrH/c1-3-4-5-6-7-8-9-10-11-16(2)12-14-17-15-13-16;/h3-15H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
NBEAJQYAXOLWMI-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCC[N+]1(CCOCC1)C.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


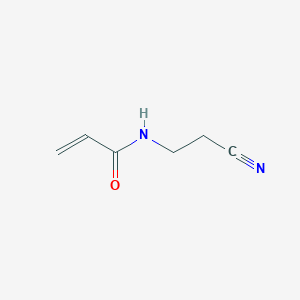
![3-Oxatetracyclo[3.3.1.0~2,4~.0~6,8~]nonane](/img/structure/B14695994.png)
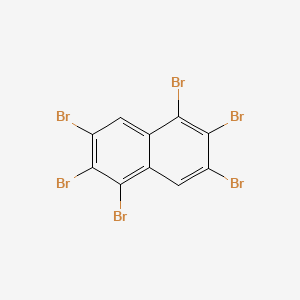
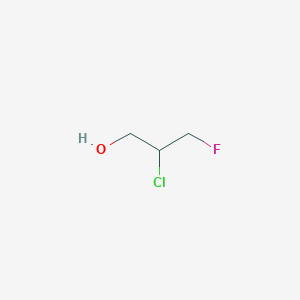

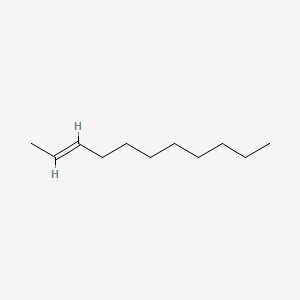
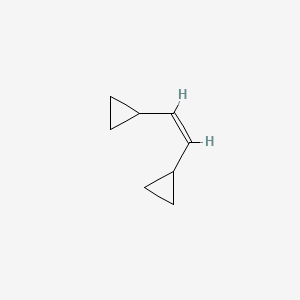
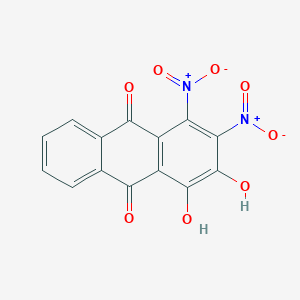
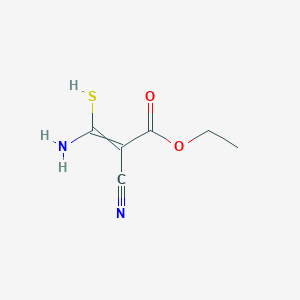
![Spiro[bicyclo[3.3.1]nonane-3,2'-oxirane]](/img/structure/B14696040.png)
